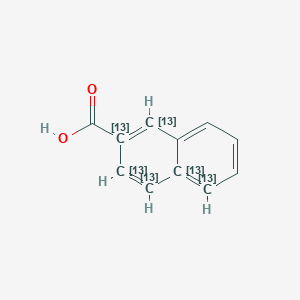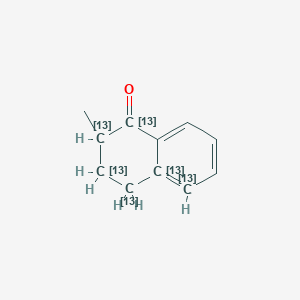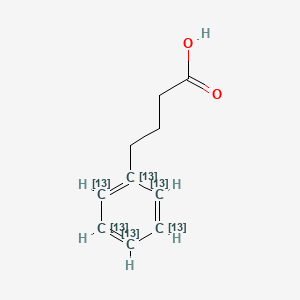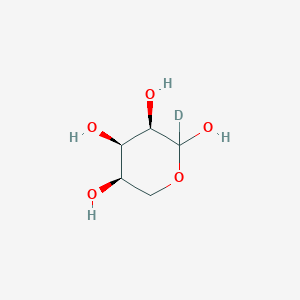![molecular formula C10H14N2O5 B584012 [2'-<sup>13</sup>C]胸腺嘧啶 CAS No. 185553-96-2](/img/structure/B584012.png)
[2'-13C]胸腺嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2’-13C]thymidine: is a labeled form of thymidine, a nucleoside that is a component of DNA. The “13C” label indicates that the carbon at the 2’ position of the deoxyribose sugar is a stable isotope of carbon, carbon-13. This labeling is used in various scientific studies to trace and analyze biochemical pathways and molecular interactions.
科学研究应用
Chemistry:
Isotope Tracing: Used to trace biochemical pathways and study molecular interactions in various chemical reactions.
Biology:
DNA Synthesis Studies: Utilized in studies of DNA replication and repair mechanisms.
Cell Cycle Analysis: Employed in cell cycle synchronization studies to analyze cell division and proliferation.
Medicine:
Cancer Research: Used in studies to understand the mechanisms of cancer cell proliferation and the effects of anti-cancer drugs.
Antiviral Research: Helps in the development of antiviral drugs by studying the incorporation of labeled thymidine into viral DNA.
Industry:
Pharmaceutical Development: Used in the development and testing of new drugs, particularly those targeting DNA synthesis and repair.
作用机制
Target of Action
[2’-13C]Thymidine, also known as Thymidine-2’-13C, primarily targets several key enzymes involved in DNA synthesis and cellular growth. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in the DNA salvage pathway, which is involved in regenerating thymidine for DNA synthesis and DNA damage .
Mode of Action
Thymidine is a DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . As a substrate, [2’-13C]Thymidine interacts with its target enzymes, leading to the phosphorylation of thymidine to its monophosphate form (dTMP) within the cytosol . This is a critical step in the DNA salvage pathway, which is less energetically expensive and usually the preferred generation pathway within the cell .
Biochemical Pathways
The action of [2’-13C]Thymidine affects the DNA salvage pathway, which is involved in regenerating thymidine for DNA synthesis and DNA damage repair . The compound is transferred from the extracellular space across the cell membrane by facilitated diffusion and is converted to its monophosphate form (dTMP) within the cytosol . Successive enzymes within the cytosol then convert dTMP to its triphosphate form deoxythymidine triphosphate (dTTP) prior to DNA replication .
Result of Action
The action of [2’-13C]Thymidine results in the production of dTTP, which is essential for DNA synthesis and cellular growth . It also plays a vital role in DNA repair following DNA damage . The availability of dTTP is crucial for the replacement of damaged nucleotides during DNA repair .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2’-13C]Thymidine. For instance, in low glucose microenvironments close to areas of tumor necrosis, thymidine catabolism has been found to be a critical event in cancer cell metabolism and survival
生化分析
Biochemical Properties
Thymidine-2’-13C plays a crucial role in biochemical reactions, particularly in DNA synthesis. It is involved in the salvage pathway of DNA synthesis, where it is phosphorylated by thymidine kinase to form thymidine monophosphate (dTMP), which is further converted to thymidine triphosphate (dTTP), a building block for DNA . Thymidine-2’-13C interacts with enzymes such as thymidine kinase and thymidylate synthase, which are essential for its conversion to dTTP .
Cellular Effects
Thymidine-2’-13C has significant effects on various types of cells and cellular processes. As a DNA synthesis inhibitor, it can arrest cells at the G1/S boundary, prior to DNA replication . This property makes Thymidine-2’-13C a valuable tool in cell biology for synchronizing cells in S phase . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Thymidine-2’-13C involves its conversion to dTTP, which is incorporated into DNA. This process involves binding interactions with enzymes such as thymidine kinase and thymidylate synthase. Thymidine kinase phosphorylates Thymidine-2’-13C to form dTMP, and thymidylate synthase further converts dTMP to dTTP . The availability of dTTP influences DNA synthesis and, consequently, gene expression.
Temporal Effects in Laboratory Settings
The effects of Thymidine-2’-13C change over time in laboratory settings. It is stable under standard conditions and does not degrade significantly over time . Long-term effects on cellular function have been observed in studies, particularly in relation to DNA synthesis and cell cycle progression .
Metabolic Pathways
Thymidine-2’-13C is involved in the nucleotide salvage pathway, a critical metabolic pathway for DNA synthesis . It is phosphorylated by thymidine kinase to form dTMP, which is then converted to dTTP by thymidylate synthase . This pathway also involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels.
Transport and Distribution
Thymidine-2’-13C is transported across the cell membrane by facilitated diffusion . Once inside the cell, it is distributed within the cytosol where it undergoes phosphorylation to form dTMP . The distribution of Thymidine-2’-13C within cells and tissues can be influenced by various factors, including the activity of transporters and binding proteins.
Subcellular Localization
The subcellular localization of Thymidine-2’-13C is primarily in the cytosol, where it is converted to dTMP by thymidine kinase The exact subcellular localization can vary depending on the cell type and physiological conditions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2’-13C]thymidine typically involves the incorporation of carbon-13 into the deoxyribose sugar, which is then coupled with thymine. One common method involves the use of labeled glucose as a starting material, which is converted into labeled deoxyribose through a series of enzymatic reactions. This labeled deoxyribose is then chemically coupled with thymine to form [2’-13C]thymidine.
Industrial Production Methods: Industrial production of [2’-13C]thymidine follows similar synthetic routes but on a larger scale. The process involves the use of labeled glucose or other carbon-13 labeled precursors, which are enzymatically or chemically converted into labeled deoxyribose. This is then coupled with thymine under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: [2’-13C]thymidine undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form thymidine monophosphate, thymidine diphosphate, and thymidine triphosphate.
Oxidation and Reduction: It can undergo oxidation to form thymidine glycol and reduction reactions under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the 5’ position of the deoxyribose sugar.
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of phosphoric acid derivatives and enzymes like thymidine kinase.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products:
Phosphorylation: Thymidine monophosphate, thymidine diphosphate, and thymidine triphosphate.
Oxidation: Thymidine glycol.
Reduction: Reduced forms of thymidine.
相似化合物的比较
Thymidine: The non-labeled form of [2’-13C]thymidine.
5-Bromo-2’-deoxyuridine: A thymidine analog used in similar studies.
2’-Deoxyuridine: Another nucleoside used in DNA synthesis studies.
Uniqueness: [2’-13C]thymidine is unique due to its carbon-13 label, which allows for precise tracing and analysis in biochemical studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of DNA synthesis and repair is crucial.
属性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-IWTXITHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[13CH2][C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

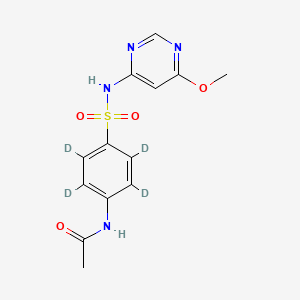
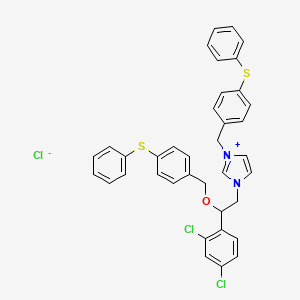

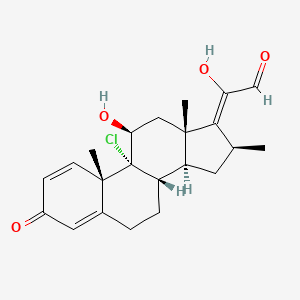
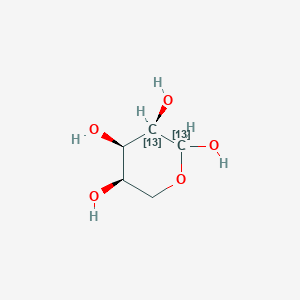
![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)
